(1-Ethylpiperidin-4-YL)methanol

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

(1-Ethylpiperidin-4-yl)methanol (CAS 90226-87-2) is an N-ethyl-substituted piperidine-4-methanol building block with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. It is a heterocyclic intermediate commonly employed in medicinal chemistry for the synthesis of central nervous system (CNS) drug candidates.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 90226-87-2
Cat. No. B150792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylpiperidin-4-YL)methanol
CAS90226-87-2
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)CO
InChIInChI=1S/C8H17NO/c1-2-9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
InChIKeyFLOQYJOORROJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethylpiperidin-4-YL)methanol (CAS 90226-87-2): Core Physicochemical & Sourcing Profile


(1-Ethylpiperidin-4-yl)methanol (CAS 90226-87-2) is an N-ethyl-substituted piperidine-4-methanol building block with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. It is a heterocyclic intermediate commonly employed in medicinal chemistry for the synthesis of central nervous system (CNS) drug candidates . The compound is typically supplied as a colorless to pale-yellow liquid with a minimum purity of 95% , featuring a piperidine ring with a 4-hydroxymethyl group and an N-ethyl substituent that critically modulates its lipophilicity and solubility relative to other N-alkyl analogs .

Why (1-Ethylpiperidin-4-YL)methanol Cannot Be Casually Substituted by Other N-Alkyl Piperidine Methanols


Attempts to replace (1-Ethylpiperidin-4-yl)methanol with its closest N-alkyl analogs, such as the N-methyl or N-propyl derivatives, introduce significant risks to experimental reproducibility and downstream synthetic success. A seemingly minor change in the N-alkyl chain length drastically alters key physicochemical properties: the logP can shift by over 0.6 log units, water solubility can shift from full miscibility to a finite 180 g/L, and the boiling point can change by more than 20°C [1]. These differences directly impact reaction workups, chromatographic purification, and the lipophilic efficiency of final drug candidates, making generic substitution a source of process failure rather than a cost-saving measure [2].

Quantitative Differentiation Guide: (1-Ethylpiperidin-4-YL)methanol vs. Closest N-Alkyl Analogs


LogP Advantage: Achieving Optimal CNS Lipophilicity with the N-Ethyl Substituent

The (1-Ethylpiperidin-4-yl)methanol possesses a predicted logP of 0.65, placing it within the optimal lipophilicity range for CNS drug candidates, unlike the N-methyl analog which has a logP of -0.03 and may exhibit poor passive membrane permeability [1].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Water Solubility Differentiation: Finite Aqueous Solubility vs. Full Miscibility

(1-Ethylpiperidin-4-yl)methanol has a finite calculated aqueous solubility of 180 g/L at 25°C, in contrast to the (1-methylpiperidin-4-yl)methanol which is reported to be fully miscible with water [1]. This finite solubility facilitates product recovery via aqueous extraction and simplifies phase separation during workup, a distinct advantage for scale-up chemistry.

Process Chemistry Reaction Workup Solubility

Boiling Point Elevation: Higher Thermal Stability and Purification Implications

The boiling point of (1-Ethylpiperidin-4-yl)methanol is 210.0±13.0 °C at 760 mmHg, which is 21 °C higher than the 189.0±13.0 °C boiling point of its N-methyl analog . This significant difference reflects stronger intermolecular forces and can influence distillation-based purification strategies.

Synthetic Chemistry Purification Thermal Properties

Procurement Economics: Premium Pricing Reflects Scarcity and Specialization

The cost per gram of (1-Ethylpiperidin-4-yl)methanol from a major research chemical supplier (Aladdin, 1g package) is $62.90, which is approximately 92 times higher than the cost of the N-methyl analog ($0.68/g for a 25g package from Ambeed), underscoring its role as a specialty, low-volume intermediate rather than a commodity building block .

Procurement Cost-Benefit Analysis Chemical Sourcing

Biological Scaffold Validation: Enabling Low-Nanomolar M3 Receptor Antagonism

A derivative featuring the intact 1-ethylpiperidin-4-yl scaffold—specifically, the biphenyl-2-ylcarbamate ester—demonstrates a potent binding affinity (Ki) of 55 nM at the human muscarinic M3 receptor, whereas comparably simple derivatives of the N-methyl scaffold do not demonstrate this level of affinity for the same target in publicly accessible databases [1]. This provides a class-level inference that the N-ethyl group can be critical for achieving potent receptor interactions.

Pharmacology GPCR Structure-Activity Relationship

Optimal Deployment Scenarios for (1-Ethylpiperidin-4-YL)methanol Based on Evidence


CNS Drug Discovery: Hit-to-Lead Optimization for Neurological Targets

Leverage its optimal LogP of 0.65 and the validated biological activity of its derivatives at CNS receptors such as M3 [1] to prioritize this scaffold in the design of CNS-penetrant small molecules. It is particularly suited for programs targeting Alzheimer's disease, Parkinson's disease, or other cholinergic pathways where the balanced lipophilicity enhances blood-brain barrier penetration and receptor fit.

Process R&D for Downstream Carbamate or Amine API Intermediates

Utilize the compound's finite aqueous solubility (180 g/L) and favorable liquid physical state for streamlined reaction engineering . Its moderate water solubility simplifies extractive workups after acylation or carbamoylation reactions, while its higher boiling point relative to the N-methyl analog provides a wider thermal operating window for solvent swaps into high-boiling solvents like DMF or DMSO.

Specialty Building Block Procurement for Custom Synthesis Libraries

For contract research organizations (CROs) or internal medicinal chemistry groups synthesizing focused libraries for GPCR targets, the premium price of the ethyl derivative is justified by its unique physicochemical signature and proven biological relevance [1]. Purchasing this compound over the generic N-methyl analog ensures the library's scaffold diversity and maximizes the chance of generating patentable, CNS-active lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Ethylpiperidin-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.